Cas no 1225709-18-1 (N1-(2-(3-methoxyphenoxy)ethyl)-N2,N2-dimethylethane-1,2-diamine)

N1-(2-(3-methoxyphenoxy)ethyl)-N2,N2-dimethylethane-1,2-diamine is a versatile organic compound with distinct chemical properties. It offers high purity and stability, making it suitable for various applications in the chemical industry. Its unique structure provides enhanced solubility and reactivity, which can improve the efficiency of chemical reactions. This compound is well-suited for research and development purposes due to its predictable behavior and potential for customization.
N1-(2-(3-methoxyphenoxy)ethyl)-N2,N2-dimethylethane-1,2-diamine structure
1225709-18-1 structure
商品名:N1-(2-(3-methoxyphenoxy)ethyl)-N2,N2-dimethylethane-1,2-diamine
CAS番号:1225709-18-1
MF:C13H22N2O2
メガワット:238.325983524323
CID:2950035
PubChem ID:62572735

N1-(2-(3-methoxyphenoxy)ethyl)-N2,N2-dimethylethane-1,2-diamine 化学的及び物理的性質

名前と識別子

    • N1-(2-(3-methoxyphenoxy)ethyl)-N2,N2-dimethylethane-1,2-diamine
    • [2-(dimethylamino)ethyl][2-(3-methoxyphenoxy)ethyl]amine
    • 1,2-Ethanediamine, N2-[2-(3-methoxyphenoxy)ethyl]-N1,N1-dimethyl-
    • AZB70918
    • D77613
    • AKOS011864265
    • 1,2-Ethanediamine,N2-[2-(3-methoxyphenoxy)ethyl]-N1,N1-dimethyl-
    • N-[2-(3-methoxyphenoxy)ethyl]-N',N'-dimethylethane-1,2-diamine
    • 1225709-18-1
    • CS-W000328
    • インチ: 1S/C13H22N2O2/c1-15(2)9-7-14-8-10-17-13-6-4-5-12(11-13)16-3/h4-6,11,14H,7-10H2,1-3H3
    • InChIKey: UERUBWUIDMYIHC-UHFFFAOYSA-N
    • ほほえんだ: O(C1C=CC=C(C=1)OC)CCNCCN(C)C

計算された属性

  • せいみつぶんしりょう: 238.168127949g/mol
  • どういたいしつりょう: 238.168127949g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 8
  • 複雑さ: 188
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 33.7
  • 疎水性パラメータ計算基準値(XlogP): 1.5

N1-(2-(3-methoxyphenoxy)ethyl)-N2,N2-dimethylethane-1,2-diamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1049647-1g
N1-(2-(3-methoxyphenoxy)ethyl)-N2,N2-dimethylethane-1,2-diamine
1225709-18-1 98%
1g
¥8175.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1049647-100mg
N1-(2-(3-methoxyphenoxy)ethyl)-N2,N2-dimethylethane-1,2-diamine
1225709-18-1 98%
100mg
¥1901.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1049647-250mg
N1-(2-(3-methoxyphenoxy)ethyl)-N2,N2-dimethylethane-1,2-diamine
1225709-18-1 98%
250mg
¥3542.00 2024-08-09

N1-(2-(3-methoxyphenoxy)ethyl)-N2,N2-dimethylethane-1,2-diamine 関連文献

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N1-(2-(3-methoxyphenoxy)ethyl)-N2,N2-dimethylethane-1,2-diamineに関する追加情報

Introduction to N1-(2-(3-methoxyphenoxy)ethyl)-N2,N2-dimethylethane-1,2-diamine (CAS No: 1225709-18-1)

N1-(2-(3-methoxyphenoxy)ethyl)-N2,N2-dimethylethane-1,2-diamine is a complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and functional properties. This compound, identified by the CAS number 1225709-18-1, belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive study in drug discovery and development.

The molecular structure of N1-(2-(3-methoxyphenoxy)ethyl)-N2,N2-dimethylethane-1,2-diamine consists of a dimethylethane-1,2-diamine backbone, which is further functionalized with an ethyl chain substituted at the 2-position by a 3-methoxyphenoxy group. This particular arrangement of functional groups imparts distinct chemical and biological characteristics to the molecule, which are being explored for various therapeutic applications.

In recent years, there has been a growing interest in developing novel compounds that can modulate biological pathways associated with diseases such as cancer, inflammation, and neurological disorders. The 3-methoxyphenoxy moiety in N1-(2-(3-methoxyphenoxy)ethyl)-N2,N2-dimethylethane-1,2-diamine is particularly noteworthy, as it has been shown to interact with specific target proteins and enzymes. This interaction can potentially lead to the development of new therapeutic agents that offer improved efficacy and reduced side effects compared to existing treatments.

One of the most exciting areas of research involving N1-(2-(3-methoxyphenoxy)ethyl)-N2,N2-dimethylethane-1,2-diamine is its potential application in cancer therapy. Preclinical studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by interfering with key signaling pathways involved in cell proliferation and survival. Specifically, the dimethylethane-1,2-diamine portion of the molecule has been found to disrupt microtubule formation, which is crucial for cancer cell division.

Furthermore, the 3-methoxyphenoxy group has been shown to exhibit anti-inflammatory properties by modulating the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for producing prostaglandins, which are involved in inflammation and pain. By inhibiting COX enzymes, N1-(2-(3-methoxyphenoxy)ethyl)-N2,N2-dimethylethane-1,2-diamine may offer a new approach to treating inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.

Another area where this compound shows promise is in the treatment of neurodegenerative diseases. Research suggests that the structural features of N1-(2-(3-methoxyphenoxy)ethyl)-N2,N2-dimethylethane-1,2-diamine can interact with neurotransmitter receptors and ion channels in the brain. These interactions may help to mitigate symptoms associated with conditions like Alzheimer's disease and Parkinson's disease by enhancing neuronal communication or protecting against neurotoxic insults.

The synthesis of N1-(2-(3-methoxyphenoxy)ethyl)-N2,N2-dimethylethane-1,2-diamine involves a series of carefully orchestrated chemical reactions that require precise control over reaction conditions and reagent selection. The process typically begins with the preparation of the dimethylethane-1,2-diamine core, followed by functionalization with the ethyl chain containing the 3-methoxyphenoxy group. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to ensure high yields and purity of the final product.

Quality control and analytical characterization are critical steps in ensuring the integrity of N1-(2-(3-methoxyphenoxy)ethyl)-N2,N2-dimethylethane-1,2-diamine before it can be used in biological studies or clinical trials. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed to confirm the molecular structure and assess purity levels.

The pharmacokinetic properties of N1-(2-(3-methoxyphenoxy)ethyl)-N2,N2-dimethylethane-1,2-diamine are also being extensively studied to understand how it behaves within living systems. These studies aim to determine factors such as absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox). By gaining insights into these properties, researchers can optimize dosing regimens and minimize potential side effects when developing new drug candidates.

In conclusion, N1-(2-(3-methoxyphenoxy)ethyl)-N2,N2-dimethylethane-1,2-diamine (CAS No: 1225709-18-1) is a multifaceted compound with significant potential in pharmaceutical applications. Its unique molecular structure has led to discoveries in various therapeutic areas, including cancer therapy, anti-inflammation treatments, and neurodegenerative disease management. As research continues to uncover new biological activities and mechanisms of action associated with this compound, it is likely to play an increasingly important role in the development of next-generation medications.

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